molecular formula C10H10ClN4Na3O10P2 B12070213 6-Chloropurine riboside-5'-diphosphate sodium salt

6-Chloropurine riboside-5'-diphosphate sodium salt

Cat. No.: B12070213
M. Wt: 512.58 g/mol
InChI Key: OYZDIYJSPCPFFP-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropurine riboside-5’-diphosphate sodium salt involves the phosphorylation of 6-chloropurine riboside. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropurine riboside-5’-diphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 6-chloropurine riboside-5’-triphosphate, while substitution reactions can yield various amino derivatives .

Scientific Research Applications

6-Chloropurine riboside-5’-diphosphate sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Chloropurine riboside-5’-diphosphate sodium salt is unique due to its specific phosphorylation state, which makes it a valuable intermediate in the synthesis of various biologically active molecules. Its ability to act as a substrate for multiple enzymes and its role in the synthesis of cytokinins with anticancer activity further highlight its significance in scientific research .

Properties

Molecular Formula

C10H10ClN4Na3O10P2

Molecular Weight

512.58 g/mol

IUPAC Name

trisodium;[[5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H13ClN4O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,18,19,20);;;/q;3*+1/p-3

InChI Key

OYZDIYJSPCPFFP-UHFFFAOYSA-K

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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